3-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide
Description
3-(1,3-Benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide is a heterocyclic compound featuring a pyrazine core substituted with a benzothiazole moiety and a 2-chlorophenyl carbonyl hydrazide group. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties. The benzothiazole ring is associated with bioactivity due to its ability to interact with cellular targets via π-π stacking and hydrogen bonding, while the pyrazine scaffold offers metabolic stability and structural rigidity. The 2-chlorophenyl group may enhance lipophilicity and target binding through hydrophobic interactions .
Properties
Molecular Formula |
C19H12ClN5O2S |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N'-(2-chlorobenzoyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C19H12ClN5O2S/c20-12-6-2-1-5-11(12)17(26)24-25-18(27)15-16(22-10-9-21-15)19-23-13-7-3-4-8-14(13)28-19/h1-10H,(H,24,26)(H,25,27) |
InChI Key |
AJJJIIXAVZDGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of appropriate diamines with diketones or diesters.
Coupling Reactions: The benzothiazole and pyrazine rings are then coupled using a suitable linker, such as a carbonyl group, under specific reaction conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound and a suitable nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules. The chlorophenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazine-2-Carbohydrazide Derivatives
Compounds with pyrazine-2-carbohydrazide scaffolds, such as those reported by Nayera W. Hassan et al., demonstrate significant anti-tubercular (anti-TB) activity. Key examples include:
- Key Observations: The 4-bromophenyl substituent in Compound 34 confers the highest potency (MIC = 0.78 μg/mL), surpassing pyrazinamide. Chlorine substitution (as in Compound 36) reduces activity slightly (MIC = 1.56 μg/mL), suggesting electronic effects (e.g., bromine’s greater electron-withdrawing capacity) enhance target binding .
Benzothiazole-Containing Anticonvulsants
Benzothiazole derivatives, such as 5f, 5n, and 5p from Siddiqui et al., exhibit 100% protection in maximal electroshock seizure (MES) models:
| Compound ID | Substituents on Benzothiazole | Distant Phenyl Substituents | MES Protection (%) | Toxicity (30 mg/kg) |
|---|---|---|---|---|
| 5f | 6-Fluorine | 3-Hydroxy, 4-Methoxy | 100% | Non-toxic |
| Target | 1,3-Benzothiazol-2-yl | 2-Chlorophenyl | Not tested | — |
- Key Observations :
Benzothiophene and Thiazole Carboxamides
Compounds like 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide () and 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide () highlight the role of halogenated aromatic systems:
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide :
- The long alkyl chain (pentadecyl) enhances lipophilicity, while the 2-chlorophenyl group contributes to π-π interactions. This structural motif is analogous to the target compound’s 2-chlorophenyl carbonyl group .
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.82 g/mol. The structure features a benzothiazole moiety, a chlorophenyl group, and a pyrazine ring, which contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Specifically, compounds similar to 3-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide have demonstrated significant activity against various cancer cell lines. For instance:
- In vitro studies showed that related benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death .
- The compound exhibited selective cytotoxicity against U937 cells (a human leukemia cell line) with IC50 values indicating potent activity .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes involved in cancer cell proliferation and survival pathways. This binding can inhibit their activity, leading to reduced tumor growth.
- Induction of Apoptosis : By activating caspase pathways, the compound triggers apoptosis in cancer cells . This process is crucial for eliminating malignant cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity of benzothiazole derivatives:
- Presence of Electron-Withdrawing Groups : The introduction of electron-withdrawing groups, such as the chlorophenyl group in this compound, enhances anticancer activity by stabilizing the active conformation of the molecule .
- Hydrazone Moieties : The incorporation of hydrazone linkages has been shown to improve selectivity and potency against cancer cells .
Case Studies
Several case studies have investigated compounds structurally related to 3-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyrazine-2-carbohydrazide :
- Study on Procaspase Activation :
- Researchers evaluated the activation of procaspase-3 by various benzothiazole derivatives. Compounds with similar structures exhibited significant activation levels compared to controls .
- The most promising derivatives showed activation percentages ranging from 77% to 92%, indicating their potential as anticancer agents.
| Compound | Caspase Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
